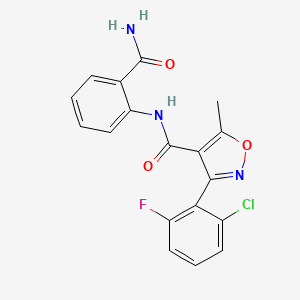
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H14ClN3O3
- Molecular Weight : 355.78 g/mol
- CAS Number : 4531189
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.
Proposed Mechanisms:
- Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in various cancers. The compound's structural features suggest it may bind to and inhibit components of this pathway, potentially leading to reduced tumor growth .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic processes related to cancer and other diseases .
Biological Activities
- Anticancer Activity : Initial studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through its interaction with the hedgehog signaling pathway and other cellular mechanisms .
- Anti-inflammatory Properties : Some derivatives of oxazole compounds have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or other inflammatory diseases .
- Antimicrobial Effects : Although less studied, there is potential for antimicrobial activity based on structural similarities with other known antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxic against various cell lines | |
| Anti-inflammatory | Potentially effective in reducing inflammation | |
| Antimicrobial | Possible activity based on structure |
Case Study: Anticancer Efficacy
A study published in a pharmaceutical journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly in breast and colon cancer cells. The study concluded that further investigation into the compound's mechanism of action and potential clinical applications was warranted .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : 2-carbamoylphenol and 2-chloro-6-fluorobenzaldehyde.
- Reagents : Common reagents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents and triethylamine as a catalyst.
- Reaction Conditions : Temperature and reaction time are optimized to enhance yield and purity.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYRUFXCULVBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














